molecular formula C7H5F2N3O B6230018 2-(difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol CAS No. 2137742-48-2

2-(difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol

Cat. No.: B6230018
CAS No.: 2137742-48-2
M. Wt: 185.1
InChI Key:
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Description

Pyrazolo[1,5-a]pyrimidines are a family of compounds identified as strategic for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties . They have been used in the study of intracellular processes, chemosensors, and the progress of organic materials .


Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines have efficient synthetic approaches and easy functionalization methodologies . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .


Physical and Chemical Properties Analysis

The molecular weight of 2-(difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol is 185.13 . More specific physical and chemical properties are not available in the sources I found.

Mechanism of Action

While the mechanism of action for 2-(difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol is not specified, pyrazolo[1,5-a]pyrimidines have been studied for their fluorescence properties .

Future Directions

Pyrazolo[1,5-a]pyrimidines have emerged as an attractive alternative due to their small size, efficient synthetic approaches, easy functionalization methodologies, and fluorescence properties . They could potentially raise our standard of living by exploiting their beneficial properties .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol involves the reaction of 2-cyanopyrazine with difluoromethylamine followed by cyclization and subsequent hydrolysis.", "Starting Materials": [ "2-cyanopyrazine", "difluoromethylamine", "sodium hydroxide", "water", "ethanol" ], "Reaction": [ "Step 1: 2-cyanopyrazine is reacted with difluoromethylamine in ethanol at reflux temperature to yield 2-(difluoromethyl)pyrazine.", "Step 2: 2-(difluoromethyl)pyrazine is then cyclized with sodium hydroxide in water at elevated temperature to form 2-(difluoromethyl)pyrazolo[1,5-a]pyrazine.", "Step 3: The resulting pyrazolo[1,5-a]pyrazine is hydrolyzed with sodium hydroxide in water at elevated temperature to yield 2-(difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol." ] }

CAS No.

2137742-48-2

Molecular Formula

C7H5F2N3O

Molecular Weight

185.1

Purity

95

Origin of Product

United States

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